Product packaging for 6-amino-1,3-benzothiazole-2-thiol(Cat. No.:)

6-amino-1,3-benzothiazole-2-thiol

Cat. No.: B7752937
M. Wt: 182.3 g/mol
InChI Key: IDPNFKLUBIKHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Amino-1,3-benzothiazole-2-thiol (CAS 7442-07-1) is a benzothiazole-based chemical compound with the molecular formula C₇H₆N₂S₂ and a molecular weight of 182.27 g/mol . This solid compound has a high melting point of 267-272 °C and a density of 1.54 g/cm³ . It serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly valued for its role as a synthetic intermediate for creating novel bioactive molecules. The primary research value of this compound lies in its application for developing potent anticancer agents. Scientific studies have demonstrated that derivatives synthesized from 6-amino-2-mercaptobenzothiazole exhibit significant, broad-spectrum antitumor activities against a diverse panel of human cancer cell lines . Notably, pyridinyl-amine-linked derivatives have shown nanomolar potency, with one leading compound (7e) displaying IC₅₀ values as low as 1.2 nM against SKRB-3 breast cancer cells, 4.3 nM against SW620 colon cancer cells, and 48 nM against HepG2 hepatocellular carcinoma cells . These derivatives have been confirmed to inhibit cancer cell proliferation by inducing apoptosis, marking a key mechanism of action . The compound's structure is a key intermediate in synthetic pathways involving reactions with various heterocyclic rings and acyl chlorides to generate libraries of candidate molecules . The formation of the benzothiazole-2-thiol core can be achieved through a high-yield synthesis from aniline, carbon disulphide, and sulphur . Beyond oncology research, benzothiazole derivatives are also investigated for other pharmacological activities, including antimicrobial and antifungal effects . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S2 B7752937 6-amino-1,3-benzothiazole-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,3-benzothiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNFKLUBIKHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 1,3 Benzothiazole 2 Thiol and Its Functionalized Derivatives

Precursor-Based Synthetic Routes to 6-amino-1,3-benzothiazole-2-thiol

The construction of the this compound core relies on several key precursor molecules and reaction pathways. These methods are designed to efficiently assemble the bicyclic heterocyclic system with the desired amino and thiol functionalities.

Synthesis from 2-aminophenol (B121084) and Carbon Disulfide Analogues

A foundational method for the synthesis of benzothiazole (B30560) derivatives involves the condensation of o-substituted anilines with a carbon disulfide source. While direct synthesis from 2-aminophenol is less common for this specific isomer, the analogous reaction of 2-aminothiophenol (B119425) with carbon disulfide is a traditional and well-established route to produce 2-mercaptobenzothiazole (B37678). wikipedia.org This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the benzothiazole ring. wikipedia.org

Routes Involving Nitro-Derivatives and Subsequent Reduction

A prevalent and versatile strategy for introducing the 6-amino group involves the use of a nitro-substituted precursor, which is subsequently reduced. This multi-step approach allows for greater control over the final structure.

The synthesis often begins with the nitration of a suitable benzothiazole precursor. For instance, the nitration of 2-chlorobenzothiazole (B146242) can be carried out to produce 6-nitro-2-chlorobenzothiazole. beilstein-journals.org Similarly, nitration of ethyl benzothiazole-2-carboxylate using potassium nitrate (B79036) in concentrated sulfuric acid yields 2-carboxyethylester-6-nitrobenzothiazole. google.com Another starting point is the reaction of aniline (B41778) with potassium thiocyanate (B1210189) to form 2-thiocyanatoaniline, which upon nitration yields 2-amino-6-nitrobenzothiazole (B160904). rjpbcs.com

Once the 6-nitrobenzothiazole (B29876) derivative is obtained, the nitro group is reduced to an amino group. This reduction can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid, such as hydrochloric acid or ammonium (B1175870) chloride. nih.gov Another approach involves the reduction of a disulfide bond in a precursor like 2,2'-dithiobis-6-nitrobenzothiazole using an alkali metal sulfite. google.com This two-step sequence of nitration followed by reduction is a reliable method for accessing the 6-amino functionality. rjpbcs.comnih.gov

Alternative and Scalable Synthetic Approaches for 6-amino-2-cyanobenzothiazole (B113003) Precursors

The 6-amino-2-cyanobenzothiazole scaffold is a valuable intermediate for further derivatization. beilstein-journals.orgscbt.comsigmaaldrich.com Traditional methods for its synthesis, such as the cyanation of 6-amino-2-chlorobenzothiazole (B112346) with potassium cyanide in DMSO, often suffer from low yields and require stringent safety measures. beilstein-journals.org

To address these limitations, more economical and scalable synthetic routes have been developed. One such approach involves the cyanation of 6-nitro-2-chlorobenzothiazole, which is synthesized by the nitration of the more affordable 2-chlorobenzothiazole. beilstein-journals.org This cyanation can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), offering a more efficient and safer alternative to traditional methods. beilstein-journals.org

Other modern synthetic strategies for 2-cyanobenzothiazoles include palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. nih.gov These methods provide alternative pathways to access the 2-cyano group on the benzothiazole ring system. nih.gov

Chemical Derivatization Strategies for this compound

The presence of both an amino group and a thiol group on the benzothiazole core provides two reactive sites for further chemical modification, allowing for the synthesis of a diverse library of functionalized derivatives.

Functionalization at the Amino Group (N-Derivatization)

The amino group at the 6-position is a versatile handle for introducing a wide range of functional groups through N-derivatization reactions.

Acylation and amidation are common and effective methods for modifying the amino group of this compound and its analogs. These reactions typically involve the treatment of the amino-substituted benzothiazole with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base. nih.govnih.gov

For example, 6-aminobenzothiazole-2-thiol can be reacted with various acyl chlorides to form amide linkages. nih.gov In one study, 2-chloro-N-arylacetamides were condensed with 6-aminobenzothiazole-2-thiol in refluxing acetone. nih.gov The resulting intermediate was then further treated with an acyl chloride in the presence of sodium bicarbonate to yield the final acylated product. nih.gov

Similarly, the amino group of 6-substituted 2-aminobenzothiazoles can be acylated with chloroacetyl chloride. nih.gov This can be a precursor step for further cyclization reactions or for the introduction of other functionalities. For instance, the resulting product can be reacted with thiourea (B124793) to form a second thiazole (B1198619) ring. nih.gov The synthesis of various hydrazones has also been achieved by first acylating 2-amino-6-nitrobenzothiazole, followed by further reaction steps. nih.gov

Schiff Base Formation and Subsequent Transformations

The primary amino group at the 6-position of the benzothiazole ring readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as azomethines. This reaction is a cornerstone for creating a diverse library of derivatives.

The general synthesis of Schiff bases involves the refluxing of a 6-substituted-2-aminobenzothiazole with an appropriate aldehyde, often in the presence of a catalytic amount of a base like piperidine (B6355638) in an alcoholic solvent. jocpr.com For instance, derivatives of 2-aminobenzothiazole (B30445) have been condensed with o-vanillin to yield Schiff bases. jocpr.com The azomethine group (–C=N–) is crucial for the biological activities of these compounds. jocpr.com

Microwave-assisted synthesis has emerged as an efficient and rapid method for Schiff base formation. For example, the reaction of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylic aldehyde under microwave irradiation resulted in significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov A variety of catalysts, including Mo-Al2O3 composites, have also been employed to facilitate these reactions under mild conditions. niscpr.res.in

These Schiff bases can serve as intermediates for further transformations. For example, they can be used in cyclization reactions to generate more complex heterocyclic systems. One such application involves the reaction of Schiff bases derived from 2-amino-6-substituted benzothiazoles with other reagents to form new thiazole rings. researchgate.net

Table 1: Examples of Schiff Base Synthesis with 2-Aminobenzothiazole Derivatives

2-Aminobenzothiazole DerivativeAldehyde/KetoneReaction ConditionsProductReference
2-amino-6-chloro benzothiazoleo-VanillinReflux in ethanol (B145695) with piperidineo-Vanilidine-2-amino-6-chloro benzothiazole jocpr.com
2-amino-6-bromo benzothiazoleo-VanillinReflux in ethanol with piperidineo-Vanilidine-2-amino-6-bromo benzothiazole jocpr.com
2-amino-6-methyl benzothiazoleo-VanillinReflux in ethanol with piperidineo-Vanilidine-2-amino-6-methyl benzothiazole jocpr.com
2-amino-6-nitrobenzothiazole3,5-diiodosalicylic aldehydeMicrowave irradiationSchiff base of 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde nih.gov
2-amino benzo[d]thiazoleAromatic aldehydesMo-Al2O3/p-TSA, methanol, room temperature(E)-N-(benzo[d]thiazol-2-yl)-1-(aryl) methanimine niscpr.res.in
Cyclization Reactions Leading to Fused Heterocycles

The this compound core is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of both the amino and thiol groups, or derivatives thereof, in the cyclization process.

One common strategy involves the acylation of the 2-amino group with a reagent like chloroacetyl chloride, followed by cyclization with thiourea to construct a new 2-aminothiazole (B372263) ring fused to the benzothiazole core. nih.govresearchgate.net This creates a bis-thiazolo system. The resulting amino group on the new thiazole ring can then be further functionalized, for instance, by forming Schiff bases with aromatic aldehydes. nih.gov

Another approach involves the reaction of 2-aminobenzothiazoles with α-haloketones. For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones leads to N-alkylation at the endocyclic nitrogen atom, followed by an intramolecular dehydrative cyclization to form imidazo[2,1-b]benzothiazole (B1198073) derivatives. mdpi.comresearchgate.netnih.gov This reaction can be performed without the need for a base or catalyst. mdpi.comnih.gov Microwave-assisted procedures have also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in aqueous media, offering high yields and short reaction times. mdpi.com

Furthermore, the reaction of 2-mercaptobenzothiazole with aryl enyne ketones in the presence of a base like DBU can lead to the formation of benzothiazolyl furfuryl sulfides through a cyclization process. nih.govmdpi.com

Functionalization at the Thiol Group (S-Derivatization)

The thiol group at the 2-position of the benzothiazole ring is a key site for a variety of functionalization reactions, leading to a wide range of S-derivatized compounds.

S-alkylation of 2-mercaptobenzothiazole derivatives is a common strategy to introduce various alkyl or aryl groups at the sulfur atom. This is typically achieved by reacting the thiol with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. For instance, 2-benzylthio-6-substituted-1,3-benzothiazoles have been synthesized by treating 6-substituted-1,3-benzothiazole-2-thiols with benzyl bromide and potassium carbonate. nih.gov Similarly, S-alkylation with propargyl bromide yields 2-propargyl thiobenzothiazole, which can be a precursor for further reactions like the synthesis of benzothiazole-1,2,3-triazoles. mdpi.com

S-acylation involves the reaction of the thiol group with acylating agents like acyl chlorides. For example, 2-((6-amino-1,3-benzothiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide has been synthesized. sigmaaldrich.com Another example is the multistep synthesis of benzothiazole-1,3,4-oxadiazole heterocycles, which involves an S-acylation step. nih.gov

The thiol group of 2-mercaptobenzothiazole is susceptible to oxidation, leading to the formation of disulfides or sulfones. The oxidation of thiols to disulfides can occur under mild conditions and is often initiated by factors like light, oxygen, and heat. dtic.mil This process can proceed via the formation of thioxy radicals. dtic.mil The oxidation of glutathione (B108866) (GSH) to glutathione disulfide is a reversible process crucial in maintaining cellular redox homeostasis. wsu.edu

Further oxidation of the thiol or disulfide can lead to the formation of sulfones. For example, benzothiazole sulfones can be synthesized and have been studied for their reactivity towards reactive sulfur species. nsf.gov The reaction of thiols with benzothiazole sulfones can produce sulfinic acids. nsf.gov

Table 2: Oxidation Products of 2-Mercaptobenzothiazole

Starting MaterialOxidizing Agent/ConditionsProductReference
2-Mercaptobenzothiazole (MBT)Light, air, heatBenzothiazyl disulfide (BTD) dtic.mil
Thiol (RSH)Molecular oxygen (autoxidation)Disulfide (RSSR) researchgate.net
Benzothiazole thioetherOxidizing agentBenzothiazole sulfone wikipedia.org

The thiol group of this compound can react with other sulfur-containing compounds. A key reaction is the thiol-disulfide exchange, where a thiol reacts with a disulfide to form a new disulfide and a new thiol. nih.govnih.gov This reaction proceeds via an SN2 nucleophilic displacement mechanism, with the thiolate anion acting as the reactive species. nih.gov

Additionally, the reaction of 2-mercaptobenzothiazole with carbon disulfide in an alkaline medium, followed by treatment with dimethyl sulfate, can produce 2-(S-methyl-dithiocarbamate)-benzothiazoles. mdpi.com

Modification of the Benzene (B151609) Ring (C-Derivatization)

Functionalization of the benzene ring of the this compound scaffold allows for the introduction of various substituents, which can significantly influence the properties of the resulting compounds.

Electrophilic aromatic substitution reactions can occur on the benzothiazole ring. For instance, the benzo ring of mercaptobenzothiazole undergoes electrophilic aromatic substitution at the position para to the nitrogen atom. wikipedia.org

A common strategy for modifying the benzene ring involves starting with a pre-functionalized aniline derivative before the construction of the benzothiazole ring. For example, 6-substituted-2-aminobenzothiazoles can be synthesized from the corresponding p-substituted anilines by reaction with a thiocyanate source (like potassium or sodium thiocyanate) followed by oxidative cyclization, often using bromine as a catalyst. indexcopernicus.com This approach allows for the introduction of various substituents at the 6-position, such as chloro, bromo, and methyl groups. jocpr.com

Furthermore, the amino group at the 6-position can be used as a handle for further modifications. For instance, the 6-amino group can be acylated, as seen in the synthesis of benzothiazole derivatives with amide linkages. nih.gov It can also be converted to other functional groups through diazotization reactions, although this is not explicitly detailed in the provided context.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Considerations

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is primarily governed by the powerful activating and directing effect of the amino group at the C-6 position. This ortho-, para-directing group would be expected to direct incoming electrophiles to the C-5 and C-7 positions.

Introduction of Halogen and Alkyl Substituents

The introduction of halogen and alkyl groups onto the benzothiazole nucleus is a common strategy for modifying its properties.

Halogenation: The bromination of 5-ethoxy-2-alkenylthiobenzimidazole has been shown to occur at the C-6 position of the benzimidazole (B57391) ring. nih.gov This suggests that direct halogenation of this compound could potentially occur at the 5 or 7 positions, directed by the amino group. The reaction of 2-aminobenzothiazoles with bromine and ammonium thiocyanate is a known method for introducing a thiocyanato group at the 6-position. rsc.org

Alkylation: Alkylation of 2-aminobenzothiazoles can occur at the amino group. nih.gov For instance, the reaction with 7-chloro-4,6-dinitrobenzofuroxane leads to mono- and dialkylated products at the exocyclic amino group. nih.gov The introduction of alkyl groups onto the benzene ring can be more challenging and may require Friedel-Crafts type reactions, although these are not always efficient with heterocyclic systems. A Fe(II) triflate catalyzed reaction of benzothiazole with cyclobutanone (B123998) oximes has been used to introduce various acyl groups, which could then be reduced to the corresponding alkyl groups. mdpi.com

Catalytic Approaches in the Synthesis of Benzothiazole Derivatives

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis and derivatization of benzothiazoles.

Transition Metal-Catalyzed Coupling Reactions Relevant to Benzothiazole Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-S bonds, which are crucial for the synthesis of functionalized benzothiazoles.

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used in benzothiazole synthesis. nih.gov For example, Pd/C has been used as a catalyst for the ligand-free and additive-free synthesis of 2-substituted benzothiazoles via cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Copper-catalyzed double C-S bond formation provides an efficient route to benzothiazoles from N-benzyl-2-iodoanilines and potassium sulfide (B99878). organic-chemistry.org Furthermore, a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide and an aldehyde yields 2-substituted 1,3-benzothiazoles. organic-chemistry.org The synthesis of benzothiazoles from ortho-halothioureas can be catalyzed by both Cu(I) and Pd(II) transition metals. nih.gov

Ruthenium Catalysis: Ruthenium catalysts have also been employed. For instance, the direct synthesis of substituted 2-aminobenzothiazoles can be achieved via a RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.gov

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions of thioether-substituted N-heterocycles, including benzothiazoles, with organozinc reagents have been reported to proceed smoothly at ambient temperature. thieme-connect.com

A variety of transition metal catalysts have been utilized in the synthesis of benzothiazole derivatives, as summarized in the table below.

CatalystReactantsProductReference
Pd/Co-iodothiobenzanilide derivatives2-substituted benzothiazoles organic-chemistry.org
CopperN-benzyl-2-iodoanilines, potassium sulfideBenzothiazoles organic-chemistry.org
Copper1-iodo-2-nitroarenes, sodium sulfide, aldehyde2-substituted 1,3-benzothiazoles organic-chemistry.org
Cu(I), Pd(II)ortho-halothioureasBenzothiazoles nih.gov
RuCl3N-arylthioureas2-aminobenzothiazoles nih.gov
NickelThioether-substituted benzothiazoles, organozinc reagentsFunctionalized benzothiazoles thieme-connect.com

Organocatalysis in the Derivatization of Benzothiazoles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.

An organocatalytic protocol for the synthesis of 2-substituted benzothiazoles from alkyl-/arylthioanilides has been developed using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as the terminal oxidant. This method proceeds via an oxidative C-H functionalization and C-S bond formation at room temperature. acs.org This approach offers a general and effective route for constructing functionalized 2-alkyl- and 2-arylbenzothiazoles in moderate to high yields. acs.org

Multicomponent Reaction Strategies for Benzothiazole Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of benzothiazole-containing scaffolds. For example, an environmentally friendly MCR of 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and arylisonitriles in the presence of P2O5 on SiO2 as an acidic catalyst leads to the formation of 3-aminoimidazo2,1-bbenzothiazoles. nih.govmdpi.com

Another example is a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles. In this reaction, DMSO acts as a carbon source, solvent, and oxidant. organic-chemistry.org Furthermore, a Hf(OTf)4-catalyzed three-component reaction has been utilized to access a library of pyrimido[2,1-b] thieme-connect.comresearchgate.netbenzothiazole-based molecules. rsc.org

Theoretical and Computational Investigations of 6 Amino 1,3 Benzothiazole 2 Thiol and Its Analogues

Quantum Chemical Calculations and Molecular Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 6-amino-1,3-benzothiazole-2-thiol and its derivatives, these computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating their fundamental properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational approach used to investigate the electronic structure of molecules. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests that the molecule is more reactive and less stable kinetically, as electrons can be more easily excited to a higher energy level. mdpi.com

In studies of benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP method with a 6-31+G(d,p) basis set, have been employed to determine these orbital energies. nih.gov For a series of studied benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com It was observed that substituents on the benzothiazole ring system can influence this energy gap. researchgate.net For instance, a derivative containing two trifluoromethyl (-CF3) groups exhibited the lowest ΔE value of 4.46 eV, indicating it to be the least stable among the studied series. mdpi.com The computed HOMO and LUMO energies provide evidence of charge transfer occurring within the molecules. researchgate.net

Table 1: HOMO-LUMO Energy Data for selected Benzothiazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1-6.21-1.754.46
Benzothiazole Derivative 2-6.35-1.624.73
Benzothiazole Derivative 3-6.28-1.714.57

Analysis of Electrostatic Potential and Charge Distribution (e.g., Mulliken Charges)

The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The different colors on the MEP map indicate the charge distribution; negative regions (typically colored red and yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net

In the analysis of benzothiazole derivatives, the MEP can reveal the charge distribution across the molecule. For example, in the related compound 2-mercaptobenzimidazole (B194830) (2-MBI), which exists in thiol and thione tautomeric forms, the MEP shows that the nitrogen atoms and some carbon atoms in the benzene (B151609) ring carry negative charges. researchgate.net A significant observation is the charge on the sulfur atom, which is negative in the thione form but positive in the thiol form, affecting the molecule's stability and reactivity. researchgate.net

Mulliken charge analysis provides a quantitative measure of the charge on each atom in a molecule. For benzothiazole derivatives, this analysis helps in understanding the electronic distribution and identifying atoms with significant positive or negative charges, which are potential sites for interactions.

Investigation of Molecular Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = (E_HOMO + E_LUMO) / 2).

These parameters are crucial for understanding the reactive nature of benzothiazole derivatives. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction.

Table 2: Reactivity Descriptors for selected Benzothiazole Derivatives
CompoundHardness (η)Softness (S)Electrophilicity Index (ω)
Benzothiazole Derivative 12.230.4483.54
Benzothiazole Derivative 22.3650.4233.35
Benzothiazole Derivative 32.2850.4383.48

Conformational Analysis and Tautomerism Studies (e.g., Thiol-Thione Tautomerism)

Benzothiazole-2-thiol and its derivatives can exist in tautomeric forms, specifically the thiol and thione forms, due to the migration of a proton. nih.gov The equilibrium between these tautomers is a significant aspect of their chemistry. For instance, benzothiazole-2-thiol can exist in equilibrium with its thione tautomer, benzo[d]thiazole-2(3H)-thione. nih.gov

Computational studies, including conformational analysis, help to determine the relative stability of these tautomers and the energy barriers for their interconversion. The conformation of the molecule, which describes the spatial arrangement of its atoms, is crucial for its biological activity and interactions with other molecules. For related benzoxazole (B165842) derivatives, internal rotation around specific dihedral angles can lead to different conformations, and the anomeric effect can play a key role in determining the preferred conformation. nih.gov The study of tautomeric equilibrium is also important for understanding the binding mechanisms of these compounds to biological targets. nih.gov

Molecular Docking and Dynamics Simulations

Computational Modeling of Ligand-Receptor Interactions for Benzothiazole Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as a benzothiazole derivative, and a biological macromolecule (receptor), typically a protein. nih.govbiointerfaceresearch.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, where the three-dimensional structure of the target protein is known. biointerfaceresearch.com For benzothiazole derivatives, docking studies have been performed against various protein targets to understand their binding modes and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com The docking score, a numerical value representing the predicted binding affinity, is often used to rank potential drug candidates. biointerfaceresearch.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the complex, allowing for the analysis of conformational changes, the flexibility of the protein and ligand, and the persistence of intermolecular interactions. biointerfaceresearch.com Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD simulation trajectories to assess the stability of the complex and the flexibility of different regions of the protein, respectively. biointerfaceresearch.com These computational approaches have been successfully used to investigate the potential of benzothiazole derivatives as inhibitors for various enzymes and receptors. nih.govbiointerfaceresearch.com

Prediction of Binding Affinities and Interaction Modes (e.g., MM/PBSA Analysis)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a computational method used to estimate the binding free energy of a ligand to a protein. While specific MM/PBSA analyses for this compound were not found in the provided search results, the principles of this technique are widely applied to benzothiazole derivatives to predict their binding affinities and interaction modes with biological targets.

This method calculates the binding free energy by combining the molecular mechanics energies of the ligand, protein, and the complex in the gas phase with the solvation free energies. The solvation energy is typically calculated using a Poisson-Boltzmann model for the electrostatic component and a surface area-dependent term for the nonpolar component.

Molecular docking studies, often a precursor to MM/PBSA, have been performed on various benzothiazole analogues to predict their binding modes. For instance, docking studies on novel benzothiazole derivatives as potential BCL-2 inhibitors helped in evaluating their binding modes and affinities within the BCL-2 binding groove. nih.gov Similarly, docking was used to predict the interactions of benzothiazole analogues with bacterial proteins, identifying key amino acid residues involved in binding. researchgate.net

Understanding Conformational Changes upon Binding

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the conformational properties of benzothiazole derivatives. mdpi.comresearchgate.net These studies analyze the optimized geometry, bond lengths, bond angles, and dihedral angles of the molecules. researchgate.net

Upon binding to a target protein, a molecule like this compound can undergo conformational changes to fit into the binding site. Computational methods can model these changes, providing insights into the induced-fit mechanism of binding. By comparing the low-energy conformations of the free ligand with its conformation in the bound state (obtained from docking or crystallography), researchers can understand the energetic cost of this conformational rearrangement.

For example, a study on the synthesis and crystal structure of a 2,6-substituted-benzo[d]thiazole analogue utilized single-crystal X-ray studies to understand its conformation and packing features, which is crucial for understanding how it might interact with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized analogues.

Computational Descriptors Correlated with Biological Activity

Various computational descriptors have been identified as being correlated with the biological activity of benzothiazole derivatives. These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Electronic Descriptors: These include atomic net charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and polarizability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For instance, in a series of benzothiazole derivatives, a compound with a CF3 substituent exhibited the lowest HOMO-LUMO energy gap, suggesting higher reactivity. mdpi.comresearchgate.net

Topological and Steric Descriptors: Descriptors like Burden eigenvalues (BELp1 and BEHv6), which are weighted by atomic polarizability and van der Waals volumes respectively, have been shown to correlate with the cytotoxic effects of benzazoles. mdpi.com R-GETAWAY descriptors (e.g., R7m) encode information about the 3D distribution of atomic mass. mdpi.com First-order molecular connectivity indices have also been used in QSAR models. researchgate.net

Physicochemical Descriptors: These properties are also influential in the cytotoxic activity of benzothiazole derivatives. researchgate.net

A QSAR study on benzothiazole derivatives as antimalarial compounds identified atomic net charges at specific carbon atoms (qC4, qC5, qC6), LUMO energy, HOMO energy, and polarizability as significant descriptors. researchgate.net Another study on the antiproliferative activity of benzazoles found that topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were important. mdpi.com

Predictive Models for Novel Benzothiazole Analogues

QSAR models are developed to predict the biological activity of novel benzothiazole analogues. These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. researchgate.netresearchgate.net

The predictive power of these models is assessed through internal and external validation techniques. researchgate.netmdpi.com A good QSAR model will have a high correlation between the experimental and predicted activity values. researchgate.net For example, a PLS-based QSAR model for the cytotoxic activity of benzothiazole derivatives showed good agreement between fitted and observed activities, explaining a significant portion of the variability. researchgate.net Similarly, a QSAR model for the antibacterial activity of benzothiazole analogues was successfully used to predict the activity of a separate set of compounds. researchgate.net

These predictive models serve as a valuable tool in drug design, guiding the synthesis of new derivatives with potentially enhanced biological activity. mdpi.comnih.gov

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving benzothiazole derivatives. By calculating the potential energy surface, researchers can identify transition states and intermediates, and determine the most likely reaction pathways.

For instance, the condensation reaction of 2-aminothiophenols with carbonyl compounds to form 2-substituted benzothiazoles is a fundamental synthetic route. nih.gov Computational studies can elucidate the mechanism of this reaction, which generally involves the formation of an imine intermediate followed by cyclization. mdpi.com

DFT calculations have been used to study the reaction of 1,3-benzothiazole-2-thiol (B7764131) with 1-iodopropan-2-one, revealing that the reaction proceeds through the oxidation of the thiol to a disulfide, followed by alkylation. researchgate.net

Furthermore, computational investigations into the reactions of thiols with other molecules, such as nitroxyl (B88944) (HNO), provide insights into the fundamental reactivity of the thiol group present in this compound. nih.gov These studies have shown that the reaction pathway can be influenced by the environment and the nature of the substituents on the thiol. nih.gov

Mechanistic Insights into the Biological Activity of 6 Amino 1,3 Benzothiazole 2 Thiol Derivatives

Mechanisms of Anticancer Activity

The multifaceted anticancer activity of 6-amino-1,3-benzothiazole-2-thiol derivatives stems from their ability to modulate key cellular pathways and processes involved in cancer progression. These mechanisms include the induction of programmed cell death, disruption of the cell division cycle, and inhibition of critical signaling cascades that promote tumor growth.

A primary mechanism by which benzothiazole (B30560) derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase enzymes, which are central executioners of the apoptotic process.

One novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been demonstrated to trigger apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. nih.gov This compound promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn facilitates the release of cytochrome C into the cytoplasm. nih.gov The released cytochrome C then activates caspase-9, which subsequently activates the effector caspases-3 and/or -7, leading to the characteristic features of apoptosis such as DNA degradation and cell shrinkage. nih.gov

Similarly, another novel benzothiazole derivative, PB11, has been shown to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Treatment with PB11 resulted in an increase in the activity of caspase-3 and -9, confirming the induction of apoptosis. nih.gov Furthermore, pyridinyl-2-amine linked benzothiazole-2-thiol compound 7e was also found to induce apoptosis in HepG2 cancer cells. nih.gov

Caspase-6 is another executioner caspase that participates in both the extrinsic and intrinsic apoptotic pathways. nih.gov It can be activated by caspase-3 and -7, and in turn, can amplify the apoptotic signal by cleaving and activating upstream pro-caspases 8 and 10. nih.gov

CompoundCancer Cell Line(s)Apoptotic Mechanism
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamideColorectal CancerMitochondrial intrinsic pathway, Bax translocation, Cytochrome C release, Caspase-9 and -3/7 activation nih.gov
PB11U87 (Glioblastoma), HeLa (Cervix Cancer)Increased Caspase-3 and -9 activity nih.gov
Compound 7e (pyridinyl-2-amine linked benzothiazole-2-thiol)HepG2 (Hepatocellular Carcinoma)Induction of apoptosis nih.gov

Derivatives of benzothiazole can also exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation.

For instance, a series of thiazole (B1198619) derivatives were synthesized, and compound 4b was identified as a promising antitumor candidate. researchgate.net Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase in Leukemia HL-60 cells. researchgate.net Similarly, a study on halogenated benzofuran (B130515) derivatives showed that one compound induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.com

Furthermore, the fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to cause S-phase arrest in MCF-7 breast cancer cells. nih.gov In a different study, a 2-amino-1,3,4-thiadiazole (B1665364) derivative known as FABT was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells, which was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov

Compound/DerivativeCancer Cell Line(s)Phase of Cell Cycle Arrest
Compound 4b (Thiazole derivative)HL-60 (Leukemia)G2/M phase researchgate.net
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast Cancer)S phase nih.gov
FABT (2-amino-1,3,4-thiadiazole derivative)A549 (Lung Carcinoma)G0/G1 phase nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)HepG2 (Hepatocellular Carcinoma)G2/M phase mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung Carcinoma)S and G2/M phases mdpi.com

A significant aspect of the anticancer activity of this compound derivatives is their ability to inhibit the proliferation of a broad spectrum of human cancer cell lines. This anti-proliferative effect is achieved by targeting various molecules essential for cancer cell growth and survival.

Research has shown that pyridinyl-2-amine linked benzothiazole-2-thiol compounds, specifically 7d, 7e, 7f, and 7i , exhibit potent and broad-spectrum inhibitory activities against a panel of human cancer cell lines. nih.gov Compound 7e , in particular, displayed remarkable anticancer activity against SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. nih.gov

Furthermore, benzamide-based benzothiazole derivatives have also demonstrated significant anti-tumor potential. nih.gov For example, substituted methoxybenzamide benzothiazole 41 and substituted chloromethylbenzamide (B8583163) benzothiazole 42 showed good in vitro anti-tumor activity with IC50 values ranging from 1.1 µM to 8.8 µM against various cancer cell lines. nih.gov The anti-proliferative activities of these compounds are often a direct consequence of the mechanisms discussed in the previous sections, such as the induction of apoptosis and cell cycle arrest.

Compound/Derivative ClassExample Compound(s)Cancer Cell Line(s) InhibitedPotency (IC50)
Pyridinyl-2-amine linked benzothiazole-2-thiol7eSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM respectively nih.gov
Benzamide based benzothiazole41 (substituted methoxybenzamide)Various human cancer cell lines1.1 µM to 8.8 µM nih.gov
Benzamide based benzothiazole42 (substituted chloromethylbenzamide)Various human cancer cell lines1.1 µM to 8.8 µM nih.gov

The anticancer activity of benzothiazole derivatives is also linked to their ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a key target. A novel benzothiazole derivative, PB11 , has been shown to induce cytotoxicity and apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov Western blotting analysis revealed that PB11 treatment led to a downregulation of PI3K and AKT levels. nih.gov Another study identified several 2-(thio)ureabenzothiazole derivatives that exhibited inhibitory activity against PI3K and mTOR. mdpi.com

The MAPK (Mitogen-Activated Protein Kinase) signaling cascade is another important target. Benzothiazole derivatives have been designed and synthesized as potent inhibitors of p38α MAPK, a key component of this pathway, demonstrating their potential as anticancer agents in breast cancer cells. nih.gov The MAPK pathway, including the ERK1/2, JNK, and p38 routes, governs a multitude of cellular activities such as proliferation, differentiation, and apoptosis. nih.gov

Furthermore, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can become constitutively active and drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML). nih.gov The activation of FLT3 leads to the downstream activation of several signaling pathways, including the JAK/STAT and PI3K/AKT pathways, as well as the RAF-MEK pathway. nih.gov Therefore, by inhibiting FLT3, benzothiazole derivatives can indirectly modulate these critical signaling cascades.

The ability of benzothiazole derivatives to modulate the activity of various protein kinases is a significant contributor to their anticancer effects.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival. nih.govnih.gov Consequently, inhibiting Hsp90 is an attractive strategy for cancer therapy. Benzothiazole-based compounds have been developed as inhibitors of the Hsp90 C-terminal domain (CTD). nih.gov For instance, compound 9i demonstrated dose-dependent degradation of Hsp90 client proteins without inducing the heat shock response, a characteristic feature of Hsp90 CTD inhibitors. nih.gov Additionally, benzothiazolothiopurines have been identified as potent Hsp90 inhibitors. nih.gov

FMS-like tyrosine kinase 3 (FLT3) is another important target, especially in the context of acute myeloid leukemia (AML), where activating mutations in FLT3 are common. nih.govnih.gov Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as inhibitors of FLT3 and its mutants. nih.gov Furthermore, benzimidazole-indazole based compounds have been developed as novel inhibitors targeting mutant FLT3 kinases, with compound 22f showing potent inhibitory activities against both wild-type FLT3 and the D835Y mutant. nih.gov

Protein Kinase TargetDerivative Class/CompoundMechanism of Action
Hsp90Benzothiazole-based C-terminal domain inhibitors (e.g., 9i)Inhibits Hsp90 function, leading to degradation of client oncoproteins. nih.gov
Hsp90BenzothiazolothiopurinesPotent inhibition of Hsp90. nih.gov
FLT3 KinaseImidazo[1,2-a]pyridine-thiophene derivativesInhibition of wild-type and mutant FLT3. nih.gov
FLT3 KinaseBenzimidazole-indazole based inhibitors (e.g., 22f)Potent inhibition of wild-type and mutant FLT3, including D835Y. nih.gov

Certain benzothiazole derivatives exert their anticancer effects by causing damage to the DNA of cancer cells, a mechanism that can trigger apoptosis and halt proliferation.

The fluorinated benzothiazole, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , is believed to be metabolically activated by cytochrome P450 1A1 (CYP1A1) to generate an electrophilic intermediate. nih.gov This reactive intermediate can then form DNA adducts in sensitive cancer cells, leading to DNA damage. nih.gov

Another example is the bioreductively activated agent tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), which, although not a direct benzothiazole, shares a similar mechanism of action with some related heterocyclic compounds. Tirapazamine has been shown to cause significant damage to both purine (B94841) and pyrimidine (B1678525) residues within double-stranded DNA. nih.gov Furthermore, a metabolite of the herbicide amitrole, 3-amino-5-mercapto-1,2,4-triazole (AMT) , has been found to induce oxidative DNA damage, specifically the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in the presence of copper(II). nih.gov This suggests that some heterocyclic thiol derivatives can contribute to carcinogenesis through the generation of reactive oxygen species that damage DNA. nih.gov

Mechanisms of Antimicrobial Activity (Antibacterial and Antifungal)

The antimicrobial potential of this compound derivatives is a subject of extensive research, with studies revealing multifaceted mechanisms of action against a variety of pathogenic bacteria and fungi.

Derivatives of this compound have been shown to impede microbial growth by targeting essential cellular pathways. In bacteria, one of the proposed mechanisms is the inhibition of uridine (B1682114) diphosphate-N-acetylenolpyruvyl-glucosamine reductase (MurB), an enzyme crucial for the biosynthesis of the bacterial cell wall component peptidoglycan. mdpi.comnih.gov Molecular docking studies have suggested that these compounds can fit into the active site of MurB, thereby disrupting its function and compromising cell wall integrity. mdpi.com Another identified target is dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and amino acids. nih.gov

In fungi, these derivatives have demonstrated the ability to inhibit 14-lanosterol demethylase, an enzyme essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. mdpi.com By disrupting ergosterol synthesis, these compounds compromise the structural integrity and function of the fungal cell membrane, leading to growth inhibition. Some derivatives have also been found to be effective against various fungal species, including Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.govresearchgate.net

The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. The C-2 and C-6 positions have been identified as particularly important for modulating biological activity.

At the C-2 position , modifications of the thiol group have led to compounds with enhanced antimicrobial properties. For instance, the introduction of various heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) or pyrazoline, has been shown to increase activity. nih.gov The thiol group itself is considered essential for the toxicity of some derivatives against certain fungi. nih.gov

At the C-6 position , the introduction of different functional groups has a profound impact on antimicrobial potency. For example, derivatives bearing a trifluoromethyl (CF3) or nitro (NO2) group at this position have exhibited significant activity against Staphylococcus aureus and Escherichia coli. nih.gov Specifically, a derivative with a 6-CF3 group showed maximum activity against Staphylococcus aureus. nih.gov Conversely, replacing a trifluoromethoxy (OCF3) group with a chloro (Cl) group at the C-6 position led to a notable improvement in antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org

The following table summarizes the impact of substitutions at the C-6 position on the antibacterial activity of certain benzothiazole derivatives:

Substitution at C-6 Observed Effect on Antibacterial Activity Reference
Trifluoromethyl (CF3)Enhanced activity against Staphylococcus aureus. nih.gov
Nitro (NO2)Significant activity against Staphylococcus aureus and Escherichia coli. nih.gov
Chloro (Cl)Improved activity against S. aureus, MRSA, and resistant E. coli when replacing OCF3. semanticscholar.org

These findings underscore the critical role of strategic substitutions at the C-2 and C-6 positions in the design of potent antimicrobial agents based on the this compound scaffold.

A significant challenge in antimicrobial therapy is the emergence of drug resistance, often mediated by efflux pumps that actively transport antibiotics out of the bacterial cell. Derivatives of this compound have shown promise as efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus. nih.gov

The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and contributes to resistance against fluoroquinolones and other antimicrobial agents. nih.govnih.gov Certain dithiazole thione derivatives, which share structural similarities with benzothiazoles, have been identified as competitive inhibitors of the NorA efflux pump. nih.gov These compounds can potentiate the effect of antibiotics like ciprofloxacin (B1669076) against resistant strains of S. aureus. nih.gov By blocking the efflux pump, these derivatives increase the intracellular concentration of the antibiotic, restoring its efficacy.

In silico, in vitro, and in vivo studies have been employed to identify and characterize these EPIs. nih.gov The pyrazolobenzothiazine core, a related heterocyclic system, has also been shown to be essential for NorA efflux pump inhibitory activity. nih.gov

Mechanisms of Antiviral Activity

In addition to their antimicrobial properties, derivatives of this compound have demonstrated potential as antiviral agents, acting through various mechanisms to disrupt the viral life cycle. researchgate.netmdpi.com

The benzothiazole scaffold has been incorporated into molecules designed to inhibit the replication of various viruses. For instance, certain derivatives have shown activity against Human Immunodeficiency Virus (HIV) by potentially acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These compounds bind to a site on the reverse transcriptase enzyme distinct from the active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

Furthermore, some benzothiazole derivatives have been investigated as inhibitors of Hepatitis C virus (HCV) replication. mdpi.com These compounds can target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for the replication of the viral genome. mdpi.com

The antiviral activity of these derivatives can also be attributed to their ability to target specific viral enzymes or host cell factors that are crucial for a successful infection. For example, some compounds have shown inhibitory activity against viral proteases, enzymes that are necessary for cleaving viral polyproteins into functional proteins.

Moreover, targeting host factors represents an alternative antiviral strategy. nih.gov Viruses rely on the host cell's machinery for their replication, and compounds that inhibit host proteins hijacked by the virus can effectively block infection. While specific examples directly related to this compound are still emerging, the broader class of benzothiazoles has been explored for its ability to modulate host cell pathways involved in viral entry and replication. mdpi.com

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key inflammatory mediators and pathways.

Research has demonstrated that benzothiazole derivatives can exert their anti-inflammatory action by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov Molecular docking studies have shown that certain benzothiazole derivatives exhibit strong binding affinities for both COX-1 and COX-2 enzymes. nih.gov

The anti-inflammatory potency of these derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. For instance, the presence of electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), or methoxy (B1213986) (-OCH3) at the 4 or 5-positions of the benzothiazole nucleus has been found to enhance anti-inflammatory activity. nih.govnih.gov Some novel derivatives incorporating benzenesulphonamide or carboxamide moieties have shown potent anti-inflammatory effects, with activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib (B62257) in preclinical models. nih.gov Beyond COX inhibition, some 2-mercaptobenzothiazole (B37678) derivatives have been found to inhibit leukotriene biosynthesis and the action of lipoxygenase, another important pathway in the inflammatory cascade. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Derivative/Compound ClassProposed Mechanism of ActionKey Findings
2-Amino benzothiazole derivatives with electron-withdrawing groups (-Cl, -NO2, -OCH3)Inhibition of Cyclooxygenase (COX) enzymes. nih.govIncreased anti-inflammatory activity observed. nih.govnih.gov
Benzothiazoles with benzenesulphonamide and carboxamide moietiesHigh binding affinity to COX-1 and COX-2 receptors. nih.govPotent inhibition of carrageenan-induced rat paw edema, comparable to celecoxib. nih.gov
2-Mercaptobenzothiazole derivativesInhibition of leukotriene biosynthesis and/or lipoxygenase. nih.govIdentified as inhibitors of key inflammatory pathways beyond prostaglandins. nih.gov

Mechanisms of Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives are linked to their ability to modulate neuronal excitability through interactions with crucial neurotransmitter systems and ion channels.

A key mechanism underlying the anticonvulsant effect of certain benzothiazole derivatives is the antagonism of excitatory amino acid neurotransmission. For example, 2-amino-6-trifluoromethoxy benzothiazole has been shown to prevent seizures induced by the excitatory neurotransmitter L-glutamate. mdpi.com This suggests that these compounds can interfere with the signaling pathways that lead to neuronal hyperexcitability, a hallmark of seizures.

Table 2: Anticonvulsant Mechanisms of Selected Benzothiazole Derivatives

DerivativeProposed Mechanism of ActionSupporting Evidence
2-Amino-6-trifluoromethoxy benzothiazoleAntagonist of excitatory dicarboxylic amino acid neurotransmission. mdpi.comPrevented seizures induced by L-glutamate and kainate. mdpi.com
2-Amino-6-(trifluoromethylthio)benzothiazoleDual-action: Voltage-gated sodium channel blocker and small-conductance calcium-activated potassium channel activator. nih.govresearchgate.netReduces neuronal excitability and stabilizes neuronal activity. researchgate.net
2-Amino-6-nitrobenzothiazole (B160904) derived semicarbazonesPotential sodium channel blockade. rsc.orgmdpi.comExhibited anticonvulsant profiles resembling phenytoin (B1677684) in MES seizure models. rsc.orgmdpi.com

Mechanisms of Antioxidant Activity

The antioxidant capacity of this compound derivatives is a significant aspect of their biological profile, contributing to their protective effects against oxidative stress-related damage.

Derivatives of the benzothiazole scaffold have demonstrated notable free radical scavenging capabilities. The thiol group (-SH) present in 2-mercaptobenzothiazole and its derivatives is a key structural feature contributing to this activity, as thiols are known radical scavengers. The antioxidant activity of these compounds has been confirmed through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS), and ferric reducing antioxidant power (FRAP) assays.

The mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions. The efficiency of radical scavenging can be influenced by substituents on the benzothiazole ring that affect the stability of the resulting radical or the ease of hydrogen/electron donation.

Beyond direct radical scavenging, benzothiazole derivatives can modulate endogenous antioxidant defense systems. A crucial pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. nih.gov However, upon exposure to oxidative stress or certain chemical inducers, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. nih.gov Studies on zebrafish have shown that exposure to benzothiazole and its derivatives can significantly upregulate Nrf2 gene expression. nih.gov This activation of Nrf2 leads to the transcription of downstream antioxidant enzymes, such as those involved in glutathione (B108866) synthesis and regeneration, effectively bolstering the cell's ability to combat oxidative stress. nih.gov This indicates that benzothiazole derivatives can act as indirect antioxidants by enhancing the cell's intrinsic defense mechanisms against oxidative damage.

Applications and Functional Roles in Chemical Biology and Advanced Materials Excluding Properties and Clinical

Role as a Building Block in Bioorthogonal Chemistry

The dual reactivity of 6-amino-1,3-benzothiazole-2-thiol, stemming from its nucleophilic amino group and its thiol/thione tautomerism, makes it a significant precursor in the synthesis of specialized biomolecular tools. Its structural framework is integral to creating probes and labels for studying biological systems with minimal interference.

The benzothiazole (B30560) ring is the core aromatic structure of D-luciferin, the substrate for firefly luciferase, an enzyme widely used in biotechnology for high-sensitivity in vivo imaging. arkat-usa.org The 6-amino substituted benzothiazole moiety serves as a key starting material for creating analogues of D-luciferin. For instance, 6'-Amino-D-luciferin is a known derivative used in bioluminescence applications. sigmaaldrich.com The synthesis of such derivatives often involves modifying the 2- and 6-positions of the benzothiazole core. Researchers have synthesized various 2,6-disubstituted benzothiazoles as analogues to study their affinity for luciferase and to develop new imaging agents. arkat-usa.org The presence of the amino group at the 6-position offers a convenient handle for further chemical modification, allowing for the attachment of other functional groups or labels. arkat-usa.org

The functional groups of this compound are well-suited for ligation reactions aimed at protein labeling and immobilization. The thiol group (or its thione tautomer) can react specifically with certain functional groups on proteins. Benzothiazole derivatives, particularly those with a good leaving group at the 2-position, have been shown to react efficiently with protein thiols (cysteine residues). nih.gov For example, methylsulfonyl benzothiazole (MSBT) has been identified as a highly reactive and selective reagent for blocking protein thiols. nih.gov This reactivity profile suggests that derivatives of this compound could be designed for similar purposes. The amino group provides an additional site for conjugation, enabling its use as a bifunctional linker to immobilize proteins on surfaces or to connect them to other molecules of interest. The ability to easily functionalize both the amino and thiol groups makes it a versatile building block for creating probes for site-specific protein modification. nih.govnih.gov

Exploration in Corrosion Inhibition Mechanisms

Benzothiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The inhibitory action of this compound is attributed to its ability to adsorb onto the metal surface and form a protective barrier against corrosive agents. nih.gov

The efficacy of this compound as a corrosion inhibitor stems from the strong adsorption of its molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring. nih.govresearchgate.net These features allow the molecule to bond with the vacant d-orbitals of the metal, creating a stable, adsorbed layer. nih.gov While various adsorption models can describe this process, the specific isotherm (e.g., Langmuir, Temkin, Frumkin) depends on the inhibitor, the metal, and the environmental conditions. For similar heterocyclic inhibitors, the adsorption process has been shown to follow models like the Langmuir adsorption isotherm. nih.gov The adsorption is typically a spontaneous process, as indicated by negative values of the free energy of adsorption (ΔG°ads), and involves both physical (electrostatic) and chemical (covalent) interactions. nih.govresearchgate.net

Upon adsorption, this compound forms a protective film that isolates the metal from the aggressive solution. nih.gov This film acts as a physical barrier, impeding the diffusion of corrosive species like chloride ions to the metal surface and preventing the dissolution of the metal. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm the formation of this film. researchgate.netnih.gov The compound typically functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) observed in EIS measurements provide quantitative evidence of the formation of a compact, protective film that enhances the corrosion resistance of the metal. nih.govresearchgate.net

Utilization as a Chemical Probe or Reagent in Organic Synthesis

Beyond its direct applications, this compound is a valuable intermediate and reagent in organic synthesis. nih.gov Its bifunctional nature, with reactive sites at the amino and thiol groups, allows it to be a starting point for constructing more complex molecules with desired properties. nih.gov For example, it is used as a precursor in the synthesis of novel heterocyclic compounds with potential pharmacological activities. nih.gov The amino group can be readily acylated or reacted with electrophiles, while the thiol group can undergo alkylation or oxidation to form disulfides. nih.gov This versatility has been exploited to synthesize a variety of derivatives, including compounds evaluated for anticancer, antibacterial, and antifungal activities. nih.govresearchgate.net The benzothiazole nucleus itself is a privileged scaffold in medicinal chemistry, and this compound provides a convenient and reactive entry point for its incorporation into new molecular designs. nih.govnih.gov

Interactive Data Table: Applications of this compound and its Derivatives

The following table summarizes the key applications and the functional roles of the title compound discussed in this article.

Field Application/Role Mechanism/Function Key Functional Groups Involved Citations
Bioorthogonal Chemistry Precursor for Luciferin DerivativesServes as the core benzothiazole structure for synthesizing bioluminescent probes.Benzothiazole ring, 6-amino group arkat-usa.org, sigmaaldrich.com
Bioorthogonal Chemistry Site-Specific Protein LabelingActs as a reactive handle for covalent attachment to protein residues (e.g., cysteine).2-thiol group, 6-amino group nih.gov
Corrosion Inhibition Protective Film FormationAdsorbs on metal surfaces via heteroatoms, creating a barrier to corrosive agents.2-thiol group, Nitrogen atoms, π-system researchgate.net, nih.gov, researchgate.net
Organic Synthesis Chemical Reagent/Building BlockServes as a versatile starting material for multi-step synthesis of complex heterocycles.2-thiol group, 6-amino group nih.gov, nih.gov, nih.gov

Future Directions and Emerging Research Avenues for 6 Amino 1,3 Benzothiazole 2 Thiol

Rational Design and Synthesis of Next-Generation Benzothiazole (B30560) Analogues

The rational design and synthesis of new analogues of 6-amino-1,3-benzothiazole-2-thiol are central to advancing its application in medicine and material science. This involves a deep understanding of structure-activity relationships (SAR) to guide the creation of molecules with enhanced potency, selectivity, and desired physicochemical properties.

The functionalization of the 2-amino and 2-thiol groups, as well as the benzene (B151609) ring of the benzothiazole core, provides a powerful tool for creating diverse libraries of compounds. mdpi.com Modern synthetic methods are moving towards one-pot, atom-economy procedures that align with the principles of green chemistry, utilizing simple and readily available reagents. mdpi.comnih.gov The introduction of various functional groups can significantly impact the biological activity of the resulting benzothiazole derivatives. For instance, the incorporation of hydrazone moieties has been shown to yield potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. mdpi.com

The synthesis of novel benzothiazole derivatives often involves multi-step reaction pathways. rsc.org For example, a four-step synthesis can be employed to create new compounds containing both benzothiazole and piperazine groups. rsc.org The exploration of different substituent effects is crucial. For example, in the context of antibacterial agents, the presence of electron-acceptor groups like fluorine and chlorine atoms in both the benzothiazole and phenyl rings can enhance antifungal activity. mdpi.com Conversely, the introduction of an NO2 group in the phenyl ring has been shown to promote antibacterial activity. mdpi.com

Future research will likely focus on creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties to develop compounds with dual or multiple modes of action. The synthesis of benzothiazole-1,2,3-triazole and benzothiazole-1,3,4-oxadiazole hybrids has already demonstrated promising anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov

Synthetic Strategy Key Features Potential Applications
One-pot synthesisAtom economy, reduced waste, simplified procedures mdpi.comGreen chemistry, large-scale production
Multi-step synthesisControlled introduction of functional groups, structural diversity rsc.orgFine-tuning of biological activity
Hybrid molecule synthesisCombination of multiple pharmacophores, potential for multi-target activity nih.govTreatment of complex diseases

The stereochemistry of a molecule can have a profound impact on its biological activity. The development of stereoselective synthetic methods for benzothiazole derivatives is an emerging area of research that holds significant promise. While the synthesis of various benzothiazole derivatives is well-established, the control of stereochemistry remains a challenge. acs.org

Green chemistry approaches are being explored for the stereoselective synthesis of complex molecules containing the benzothiazole ring system. For instance, multicomponent reactions (MCRs) in water have been utilized for the stereoselective synthesis of benzo[d]chromeno[3,4-h]oxathiazonine derivatives. nih.gov These reactions can proceed without a catalyst, offering an environmentally friendly route to chiral benzothiazole-containing compounds. nih.gov

Future efforts in this area will likely focus on the development of new chiral catalysts and asymmetric synthetic methodologies to produce enantiomerically pure benzothiazole derivatives. This will enable a more detailed investigation of the stereochemical requirements for biological activity and the development of more potent and selective therapeutic agents.

Advanced Computational Screening and Predictive Modeling

The integration of computational tools into the drug discovery and material science workflow has revolutionized the way researchers approach the design and development of new molecules. Advanced computational screening and predictive modeling techniques are being increasingly applied to the study of benzothiazole derivatives, accelerating the identification of promising candidates and providing valuable insights into their mechanisms of action.

The application of big data and machine learning (ML) is transforming the landscape of drug discovery. premierscience.com These approaches can analyze vast datasets to identify patterns and relationships that are not readily apparent through traditional methods. premierscience.com In the context of benzothiazole research, ML algorithms can be trained to predict the biological activity of novel derivatives based on their chemical structure. nih.govresearchgate.net This can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds. youtube.com

For instance, machine learning models have been developed to predict the inhibitory activity of thiazole (B1198619) derivatives against specific biological targets. nih.govresearchgate.net These models can help prioritize which compounds to synthesize and test, thereby streamlining the discovery process. youtube.com Self-supervised learning is another powerful technique being employed to analyze cellular imaging data and understand the effects of different compounds, which can aid in lead identification. youtube.com

The use of computational chemistry, including Density Functional Theory (DFT) calculations, allows for the in-depth analysis of the electronic and structural properties of benzothiazole derivatives. mdpi.comresearchgate.net These studies can provide insights into the charge distribution, molecular orbital energies (HOMO-LUMO), and other quantum chemical parameters that influence the reactivity and biological activity of these compounds. mdpi.comresearchgate.net

Computational Approach Application in Benzothiazole Research Potential Impact
Machine LearningPredicting biological activity, identifying structure-activity relationships nih.govresearchgate.netAccelerated lead discovery, reduced experimental costs youtube.com
Density Functional Theory (DFT)Analyzing electronic and structural properties, predicting reactivity mdpi.comresearchgate.netRational design of molecules with desired properties
Self-supervised LearningAnalyzing cellular imaging data, understanding compound effects youtube.comHigh-throughput screening and lead identification

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of virtual compounds against a specific biological target. This approach allows for the rapid identification of potential "hits" that can then be further investigated experimentally. ijrti.org For benzothiazole derivatives, HTVS can be used to explore their potential to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. nih.gov

Molecular docking is a key component of HTVS, which predicts the binding orientation and affinity of a ligand to a target protein. nih.govresearchgate.net Docking studies have been successfully employed to identify novel benzothiazole derivatives as potential antimicrobial agents by targeting bacterial enzymes such as E. coli dihydroorotase. nih.govresearchgate.net These in silico studies can help to elucidate the possible mechanisms of action and guide the design of more potent inhibitors. nih.gov

The future of HTVS in benzothiazole research will likely involve the use of more sophisticated algorithms and the integration of multiple computational methods to improve the accuracy of predictions. The identification of new biological targets for benzothiazole derivatives through HTVS could open up new avenues for the development of therapies for a wide range of diseases.

Investigation of Multi-Targeting Approaches with Benzothiazole Scaffolds

The traditional "one-target, one-molecule" approach to drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov As a result, there is a growing interest in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in the disease pathology. nih.govnih.gov The benzothiazole scaffold, with its structural versatility, is an ideal platform for the design of such multi-targeting agents. nih.govresearchgate.netsnu.edu.in

Benzothiazole derivatives have been investigated as MTDLs for Alzheimer's disease by targeting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov For example, a benzothiazole-piperazine hybrid molecule was identified as a potent MTDL against Alzheimer's disease, demonstrating efficient binding to both AChE and Aβ1-42. nih.gov

In the field of oncology, benzothiazole derivatives have been developed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in cancer cell signaling pathways. acs.org The ability to hit multiple targets with a single molecule can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The investigation of multi-targeting approaches with benzothiazole scaffolds is a rapidly evolving area of research with the potential to deliver novel and effective treatments for a variety of complex diseases. nih.govnih.govacs.org

Integration with Nanotechnology and Advanced Delivery Systems (Focus on chemical aspects, not biological delivery)

The inherent properties of this compound make it an excellent candidate for the surface functionalization of various nanoparticles, including gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and quantum dots (QDs). The thiol group (-SH) exhibits a strong affinity for the surfaces of these nanomaterials, enabling the formation of stable self-assembled monolayers (SAMs). This covalent linkage provides a robust method for tailoring the physicochemical properties of nanoparticles.

Chemical Modifications and Surface Functionalization:

The primary amine group (-NH2) on the benzothiazole ring serves as a versatile handle for a plethora of chemical modifications. This functionality allows for the covalent attachment of a wide range of molecules, thereby altering the surface chemistry of the nanoparticles. For instance, the amine can be acylated, alkylated, or converted into an isothiocyanate, which can then react with other functional groups. These modifications can be strategically employed to control the hydrophilicity/hydrophobicity, surface charge, and chemical reactivity of the functionalized nanoparticles.

Influence on Physicochemical Properties of Nanoparticles:

The introduction of this compound onto the surface of nanoparticles is expected to significantly influence their properties. The aromatic benzothiazole core can introduce π-stacking interactions, potentially leading to the controlled aggregation or self-assembly of nanoparticles into larger, ordered structures. The amino group can be protonated or deprotonated depending on the pH, allowing for the tuning of the nanoparticle's zeta potential and, consequently, its colloidal stability.

Nanoparticle TypePotential Functionalization ChemistryAnticipated Change in Physicochemical Property
Gold Nanoparticles (AuNPs)Thiol-gold covalent bonding of this compound. Subsequent modification of the amino group.Enhanced stability, tunable surface charge, potential for further conjugation.
Silver Nanoparticles (AgNPs)Thiol-silver interaction for surface capping.Prevention of agglomeration, modification of optical properties (surface plasmon resonance).
Quantum Dots (QDs)Ligand exchange with native capping agents, utilizing the thiol group for binding to the QD surface.Improved photostability, altered quantum yield, potential for sensing applications.
Polymeric NanoparticlesCovalent attachment to the polymer backbone via the amino group.Introduction of redox-responsive behavior (due to the thiol), enhanced drug loading capacity.

Advanced Delivery Systems:

From a purely chemical perspective, this compound can be integrated into advanced delivery systems by chemically modifying carrier molecules such as polymers. For example, it can be grafted onto polymer backbones to introduce new functionalities. The thiol group can act as a redox-sensitive linker, allowing for the design of stimuli-responsive systems that release their payload under specific chemical conditions. The amino group provides a site for attaching other molecules, creating multifunctional delivery platforms.

Exploration of Unconventional Mechanistic Pathways

Beyond its established reactivity, the unique electronic and structural features of this compound suggest the potential for its participation in unconventional mechanistic pathways.

Catalytic Activity:

The presence of both a thiol and an amino group within the same molecule raises the possibility of its use as a bifunctional catalyst. These groups could act in a concerted manner to facilitate various organic transformations. For instance, the thiol could act as a nucleophile or a hydrogen bond donor, while the amino group could function as a base or a hydrogen bond acceptor. Research in this area could uncover novel catalytic cycles and synthetic methodologies.

Photochemical Reactions:

The benzothiazole core is a known chromophore, and its derivatives can exhibit interesting photophysical properties. The photochemical reactivity of this compound is an area ripe for exploration. Upon photoexcitation, the molecule could undergo unique transformations, such as intramolecular cyclizations, rearrangements, or participate in photoinduced electron transfer processes. For example, studies on 2,2′-dithiobis(benzothiazole) have shown the generation of the benzothiazole-2-thiyl radical upon UV photolysis, which can then participate in thiol-ene reactions. rsc.org Similar photochemical studies on the amino-substituted derivative could reveal novel radical-based reaction pathways.

Polymerization Reactions:

The difunctional nature of this compound suggests its potential as a monomer in polymerization reactions. The amino and thiol groups could participate in step-growth polymerization with appropriate comonomers to yield novel polymers with unique properties. For instance, polymerization with diisocyanates could lead to poly(thiourea)s, while reaction with diepoxides could form poly(β-aminothioether)s. These polymers, incorporating the benzothiazole moiety, may exhibit interesting thermal, optical, or mechanical properties.

Reaction TypePotential Role of this compoundPotential Outcome
CatalysisBifunctional catalystNovel catalytic cycles for organic synthesis.
PhotochemistryPhotosensitizer or photoreactive speciesLight-induced synthesis of complex molecules, development of photoresponsive materials.
PolymerizationMonomerSynthesis of novel polymers with unique thermal, optical, or redox properties.
Cycloaddition ReactionsDienophile or dipolarophileFormation of novel polycyclic heterocyclic systems.

Q & A

Q. What are the established synthetic routes for 6-amino-1,3-benzothiazole-2-thiol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Thiosemicarbazide Cyclization : Reacting 6-chloro-2-aminobenzothiazole with CS₂ and hydrazine in ethanol, followed by purification via recrystallization (yield ~70%) . Key conditions include maintaining a reaction time of 1.5 hours at controlled temperatures.
  • Alkylation Reactions : Using this compound with alkylating agents (e.g., ethyl 2-bromohexanoate) in the presence of NEt₃. Optimal yields (60%) are achieved with a 1:1.2 molar ratio of reactants in chloroform under reflux .
  • Alternative Pathway : Substitution reactions involving KSCN and Br₂ in glacial acetic acid at <10°C, followed by recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., S-H stretch at ~3178 cm⁻¹, C=O at 1668 cm⁻¹) .
  • ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 7.01–7.73 ppm, methoxy groups at δ 3.76 ppm) .
  • Crystallography : X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., H-bonded dimers, S⋯S contacts at 3.622 Å) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the antimicrobial or anticancer potential of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Test derivatives against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution methods. Minimum inhibitory concentrations (MICs) are determined via serial dilution (e.g., MIC = 12.5–50 µg/mL for thiadiazole derivatives) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity (IC₅₀ = 8–20 µM) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives in drug discovery?

  • Methodological Answer :
  • Systematic Substitution : Introduce substituents (e.g., aryl, alkyl) at the 2- and 6-positions. For example, 4-chlorophenyl derivatives exhibit higher antimicrobial activity than methoxy analogs .
  • Crystallographic Analysis : X-ray data reveal that planar acetamide moieties and gauche adamantyl groups enhance bioactivity via improved hydrophobic interactions .

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives across different studies?

  • Methodological Answer :
  • Control Variables : Standardize assay protocols (e.g., incubation time, cell density) and purity checks (HPLC ≥95%).
  • Triangulation : Cross-validate results using multiple techniques (e.g., MIC assays, molecular docking) and replicate studies .

Q. What strategies integrate computational modeling with experimental data to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Model reaction intermediates (e.g., thiolate anions) to predict regioselectivity in alkylation reactions .
  • Molecular Docking : Screen derivatives against target proteins (e.g., DNA gyrase for antimicrobial activity) to prioritize synthesis .

Q. What formulation strategies can mitigate solubility challenges of this compound in pharmacological studies?

  • Methodological Answer :
  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl 2-{[6-amino-1,3-benzothiazol-2-yl]sulfanyl}hexanoate) to enhance lipophilicity and bioavailability .
  • Co-Solvent Systems : Use DMSO:water (1:4) or PEG-400 to achieve solubility >5 mg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.